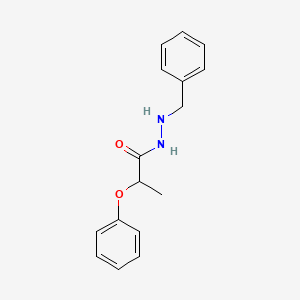![molecular formula C17H23N3O3S2 B13373431 ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-4-yl)acetate is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including a sulfanylidene group, a triazatricyclo ring system, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the triazatricyclo ring system, followed by the introduction of the sulfanylidene group and the esterification to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Applications in the development of new materials with specific properties.
作用機序
The mechanism by which ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylidene group and the triazatricyclo ring system may play key roles in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- Ethyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilatetradecan-1-oate
- Other sulfur-containing triazatricyclo compounds
Uniqueness
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C17H23N3O3S2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate |
InChI |
InChI=1S/C17H23N3O3S2/c1-6-23-10(21)8-20-14(22)11-9-7-16(2,3)19-17(4,5)12(9)25-13(11)18-15(20)24/h19H,6-8H2,1-5H3,(H,18,24) |
InChIキー |
LJBMVBLJOVVBFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C2=C(NC1=S)SC3=C2CC(NC3(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373358.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)
![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

![N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B13373433.png)
![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373443.png)
![3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373444.png)
